molecular formula C13H12N2O2 B2812046 N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 100724-06-9

N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2812046
CAS No.: 100724-06-9
M. Wt: 228.251
InChI Key: RZHLHGHNERAFQF-UHFFFAOYSA-N
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Description

N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This compound features an indole core, which is a common structural motif in many natural products and synthetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide can be achieved through a one-pot, three-component Fischer indolisation and N-alkylation sequence. This method involves the reaction of aryl hydrazines, ketones, and alkyl halides under specific conditions. The process is rapid, operationally straightforward, and generally high yielding .

    Fischer Indolisation: This step involves the reaction of aryl hydrazines with ketones to form the indole core. The reaction is typically carried out in the presence of an acid catalyst and can be accelerated using microwave irradiation.

    N-Alkylation: The indole product from the first step is then alkylated using an alkyl halide, such as allyl bromide, in the presence of a base like sodium hydride (NaH) and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to its specific substitution pattern and the presence of the oxoacetamide group. This structural feature can influence its reactivity and biological activity, making it distinct from other indole derivatives.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-7-14-13(17)12(16)10-8-15-11-6-4-3-5-9(10)11/h2-6,8,15H,1,7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHLHGHNERAFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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